(5-ethyl-4-methyl-1,2-oxazol-3-yl)methanol
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Overview
Description
(5-ethyl-4-methyl-1,2-oxazol-3-yl)methanol: is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This compound is characterized by its unique structure, which includes an ethyl group at the 5-position, a methyl group at the 4-position, and a hydroxymethyl group at the 3-position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-4-methyl-1,2-oxazol-3-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethyl-3-methyl-2-nitropropane with formaldehyde in the presence of a base can lead to the formation of the desired oxazole ring. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as distillation and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5-ethyl-4-methyl-1,2-oxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield the corresponding dihydrooxazole.
Substitution: The ethyl and methyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the oxazole ring.
Substitution: Halogenation reactions can be carried out using reagents such as bromine or chlorine under controlled conditions.
Major Products
Oxidation: Formation of (5-ethyl-4-methyl-1,2-oxazol-3-yl)carboxylic acid.
Reduction: Formation of 5-ethyl-4-methyl-2,3-dihydro-1,2-oxazole.
Substitution: Formation of halogenated derivatives such as 5-ethyl-4-methyl-3-bromo-1,2-oxazole.
Scientific Research Applications
(5-ethyl-4-methyl-1,2-oxazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-ethyl-4-methyl-1,2-oxazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structural modifications. The hydroxymethyl group plays a crucial role in binding to active sites of enzymes, thereby affecting their function. Additionally, the oxazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-1,2-oxazol-3-yl)methanol
- (4-methyl-1,2-oxazol-3-yl)methanol
- (5-ethyl-1,2-oxazol-3-yl)methanol
Uniqueness
(5-ethyl-4-methyl-1,2-oxazol-3-yl)methanol is unique due to the presence of both ethyl and methyl groups on the oxazole ring, which can influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct steric and electronic environment, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1500898-96-3 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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